(5-fluoro-1H-indol-4-yl)boronic acid
Overview
Description
“(5-fluoro-1H-indol-4-yl)boronic acid” is a chemical compound with the CAS Number: 1350836-07-5 . It has a molecular weight of 178.96 and its IUPAC name is 5-fluoro-1H-indol-4-ylboronic acid .
Molecular Structure Analysis
The InChI code for “(5-fluoro-1H-indol-4-yl)boronic acid” is 1S/C8H7BFNO2/c10-6-1-2-7-5 (3-4-11-7)8 (6)9 (12)13/h1-4,11-13H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “(5-fluoro-1H-indol-4-yl)boronic acid”, are known to participate in Suzuki–Miyaura coupling reactions . This type of reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis
“(5-fluoro-1H-indol-4-yl)boronic acid” is typically stored at refrigerated temperatures .Scientific Research Applications
1. Interaction with Oligosaccharides
(5-Fluoro-1H-indol-4-yl)boronic acid has been studied for its interaction with reducing sugars in water, forming boronic esters. This reaction is significant due to the enhanced Lewis acidity of the resulting boronates compared to the starting boronic acid. This property is utilized in the evaluation of sugar-binding equilibriums, which can be monitored through fluorescence or NMR spectroscopy. Notably, these interactions show a distinct selectivity for oligosaccharides, with the binding constants increasing for longer chain maltodextrins (Nagai, Kobayashi, Toi, & Aoyama, 1993).
2. Applications in Organic Synthesis
3. Influence on Boronic Acid Properties
The fluorine substituents in compounds like (5-fluoro-1H-indol-4-yl)boronic acid affect their properties significantly. Fluoro-substituted boronic acids have unique characteristics due to the electron-withdrawing nature of fluorine atoms. Their properties, such as acidity, hydrolytic stability, and structural features, are of interest in various applications, including sensing and medicinal chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
4. Development of Fluorescent Chemosensors
(5-Fluoro-1H-indol-4-yl)boronic acid and related compounds are used in developing fluorescent chemosensors. These sensors can detect biological active substances crucial for disease diagnosis and treatment. The interaction of boronic acid with diols and other substances allows for the creation of sensors capable of detecting carbohydrates, dopamine, fluoride, and various ions (Huang et al., 2012).
Safety And Hazards
Future Directions
Boronic acid-based compounds, including “(5-fluoro-1H-indol-4-yl)boronic acid”, have been the focus of recent research due to their unique properties. They have found applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The reversible nature of the bonds they form opens up possibilities for the development of stimuli-responsive biological and material chemistry explorations .
properties
IUPAC Name |
(5-fluoro-1H-indol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-1-2-7-5(3-4-11-7)8(6)9(12)13/h1-4,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHECXPHNAJCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=C1C=CN2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-1H-indol-4-yl)boronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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